molecular formula C21H25Cl2N3O3 B2458501 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049439-35-1

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2458501
CAS RN: 1049439-35-1
M. Wt: 438.35
InChI Key: XTRAYWCKPPFMIB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as DPA, is a synthetic compound that has shown promising results in scientific research. DPA belongs to the class of phenylpiperazine compounds and has been studied for its potential applications in various fields, including neuroscience and cancer research.

Scientific Research Applications

Synthesis and Biological Activities

  • Cetirizine , a piperazine antihistamine, is a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis, highlighting the medical application of piperazine derivatives in addressing allergic conditions (Arlette, 1991).

  • Antimicrobial and Anticancer Activities : A study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluated for their antimicrobial and anticancer activities. Compounds displayed significant activity, comparable to standard drugs, showcasing potential in pharmaceutical development (Mehta et al., 2019).

  • Synthesis of Efletirizine Hydrochloride : Efletirizine hydrochloride, another histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate, demonstrating the process of synthesizing therapeutic agents from chemical intermediates (Mai Lifang, 2011).

Methodological and Chemical Analyses

  • Synthesis and Evaluation : The synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, through catalytic hydrogenations, exhibits the chemical versatility of compounds with similar structural features, which might be relevant for the development of various biologically active molecules (Hartenstein & Sicker, 1993).

  • Spacer Conformation in Biologically Active Molecules : The study on spacer conformation in biologically active molecules, specifically focusing on the structure and conformation of piperazine derivatives, underscores the importance of molecular structure in the biological activity of pharmaceuticals (Karolak‐Wojciechowska et al., 2003).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O3/c1-28-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-24-21(27)15-29-20-7-2-16(22)14-19(20)23/h2-7,14H,8-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAYWCKPPFMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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